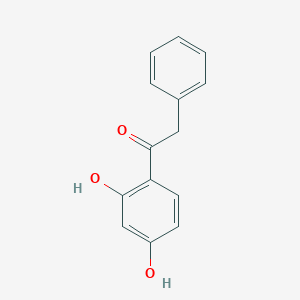
1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Cat. No. B160754
Key on ui cas rn:
3669-41-8
M. Wt: 228.24 g/mol
InChI Key: VFQKAJVKZKHVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04029704
Procedure details


The 2,4-dihydroxyphenol benzyl ketone was prepared by treating a mixture of 100 parts of resorcinol, 100 parts of benzyl cyanide and 20 parts of anhydrous zinc chloride in dry ether with hydrogen chloride gas saturated. After standing for 2 days the lower oily layer was separated off, washed with ether by decantation and boiled with 200 parts of water for 2 hours. After cooling the yellow crystals were collected by filtrate and dried. Crystallisation from benzene gave 2,4-dihydroxyphenyl benzyl ketone as yellow/orange crystals, melting at 113°-114° C.
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]([C:16]#N)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl.CC[O:21][CH2:22][CH3:23]>[Cl-].[Zn+2].[Cl-]>[CH2:9]([C:22]([CH2:23][C:1]1[CH:8]=[CH:7][CH:6]=[CH:4][CH:3]=1)=[O:21])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1.[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[OH:21].[CH2:9]([C:16]([C:6]1[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=1[OH:5])=[O:21])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:4.5.6,7.8|
|
Inputs


Step One
[Compound]
|
Name
|
100
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by treating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the lower oily layer was separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether by decantation
|
WAIT
|
Type
|
WAIT
|
|
Details
|
boiled with 200 parts of water for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the yellow crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were collected by filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallisation from benzene
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C(=O)CC1=CC=CC=C1.OC1=C(C=CC(=C1)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C(=O)C1=C(C=C(C=C1)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
